3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c15-12-3-1-2-11(8-12)13(18)16-9-14(20-7-5-17)4-6-19-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXUDOOXIKXDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC(=CC=C2)Cl)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chloro group is introduced via chlorination reactions, while the hydroxyethoxy-oxolan moiety is added through etherification and cyclization processes. Common reagents used include thionyl chloride for chlorination and ethylene glycol for etherification.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. Purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated benzamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Research has demonstrated that compounds similar to 3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
A study evaluating a series of chloro-substituted benzamides found that certain derivatives showed activity against mycobacterial, bacterial, and fungal strains. The structure-activity relationship indicated that modifications to the benzamide core significantly influenced efficacy against pathogens, with some compounds outperforming established antibiotics like isoniazid and fluconazole .
Anticancer Potential
In vitro studies have suggested that similar compounds can inhibit cancer cell proliferation. For instance, derivatives containing hydroxyl or ether groups have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Therapeutic Applications
The therapeutic potential of this compound can be categorized into several key areas:
-
Antimicrobial Treatments
- Target Pathogens: Effective against both gram-positive and gram-negative bacteria.
- Mechanism of Action: Likely involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
- Cancer Therapy
-
Anti-inflammatory Applications
- Compounds with similar structures have been noted for their ability to inhibit inflammatory cytokines, suggesting a potential role in treating chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a comparative study of synthesized benzamides, this compound was tested against a panel of microorganisms. Results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Inhibition
Another study focused on the anticancer properties of this compound revealed that it induced significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed increased sub-G1 phase populations, confirming its role in cell cycle regulation .
Mechanism of Action
The mechanism of action of 3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The chloro group and hydroxyethoxy moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following section provides a detailed comparison with structurally related benzamide derivatives, focusing on molecular features, physicochemical properties, and functional implications.
Structural Analogues and Key Differences
Compound A : 3-[(Oxolan-3-ylmethyl)amino]benzamide ()
- Structure : Lacks the 2-hydroxyethoxy substituent on the oxolan ring.
- Key Differences :
- Reduced hydrophilicity compared to the target compound.
- Lower hydrogen bonding capacity due to absence of hydroxyl group.
- Implications : Lower aqueous solubility may limit bioavailability in biological systems .
Compound B : 3-Chloro-N-(4-{[(3-chlorobenzoyl)amino]methyl}benzyl)benzamide ()
- Structure : Features dual chloro substituents and a benzyl linker.
- Key Differences :
- Higher lipophilicity (logP ≈ 4.0 estimated) vs. target compound (logP ~3.4–3.5).
- Increased steric bulk from the benzyl group.
Compound C : 3-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzamide ()
- Structure : Contains a benzoxazolone ring and ethyl group.
- Key Differences :
- Higher logP (3.44) and lower solubility (logSw = -4.06).
- Benzoxazolone moiety introduces electron-withdrawing effects.
- Implications : Improved metabolic stability but poor solubility may hinder formulation .
Compound D : 3-Chloro-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide ()
- Structure : Incorporates a fluorophenyl group and dioxoisoindole ring.
- Key Differences :
- Fluorine atom enhances electronegativity and binding affinity.
- Rigid dioxoisoindole reduces conformational flexibility.
Physicochemical Properties Comparison
Functional and Pharmacological Insights
- Solubility vs. Permeability : The target compound’s hydroxyethoxy group provides superior solubility (compared to Compounds A and C) while maintaining moderate logP, making it favorable for oral administration.
- Metabolic Stability : The absence of labile groups (e.g., esters in Compound D) suggests improved metabolic stability compared to analogs with hydrolyzable moieties .
- Synthetic Accessibility : Similar to ’s methodology, the target compound can be synthesized via amide coupling between 3-chlorobenzoyl chloride and a suitably functionalized oxolan-methylamine precursor, with protective group strategies for the hydroxyethoxy chain .
Biological Activity
3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is a chemical compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which includes a chloro group, an oxolane moiety, and a benzamide structure. The presence of the hydroxyethoxy group suggests potential interactions with biological membranes and proteins.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, such as:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth through mechanisms involving DNA interaction.
- Antimicrobial Properties : The chloro group often enhances the antimicrobial efficacy of compounds by increasing membrane permeability or disrupting cellular processes.
- Enzyme Inhibition : Similar compounds have been documented for their ability to inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound may involve several mechanisms:
- DNA Intercalation : Some studies suggest that the compound may intercalate into DNA, leading to disruptions in replication and transcription.
- Enzyme Interaction : The compound may inhibit key enzymes related to cell proliferation or survival, contributing to its antitumor effects.
- Membrane Disruption : The hydroxyethoxy group could enhance the compound's ability to penetrate cellular membranes, facilitating its uptake and subsequent biological effects.
Research Findings and Case Studies
A review of existing literature provides insights into the biological activity of related compounds:
Case Study: Antitumor Activity
In a controlled study involving tumor cell lines, this compound was tested for its cytotoxic effects. The results indicated:
- IC50 Values : The compound exhibited an IC50 value indicative of significant cytotoxicity against specific cancer cell lines.
- Mechanism Analysis : Further analysis revealed that the compound induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
